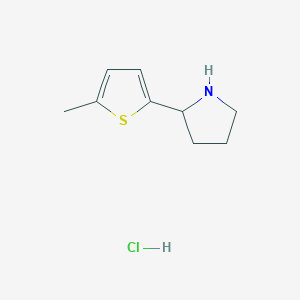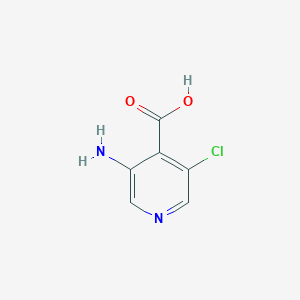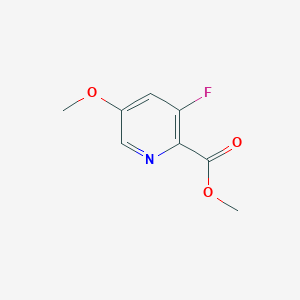![molecular formula C15H12N2O5 B3046604 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid CAS No. 126069-80-5](/img/structure/B3046604.png)
2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid
Overview
Description
“2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid” is an organic compound that is a derivative of phenylacetic acid. It contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It is used in organic synthesis and has been used as an herbicide .
Synthesis Analysis
This compound may be prepared by the nitration of phenylacetic acid . In organic synthesis, it can be used as a protecting group for primary alcohols. The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .Molecular Structure Analysis
The molecular formula of “this compound” is C15H12N2O5 . It has an average mass of 300.266 Da and a mono-isotopic mass of 300.074615 Da .Chemical Reactions Analysis
In organic synthesis, 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols. The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride . The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .Scientific Research Applications
Hydroxyl Protection in Carbohydrate Transformations
- Application : The (2-nitrophenyl)acetyl group, derived from (2-nitrophenyl)acetic acid, has been used for protecting hydroxyl functions in carbohydrates. This application is notable for its stability under various carbohydrate transformations and its selective removal using Zn and NH4Cl, making it orthogonal to other common protecting groups like tert-butyldimethylsilyl and levulinoyl (Daragics & Fügedi, 2010).
Nitration and Bromination Reactions in Organic Synthesis
- Application : The compound is involved in complex organic synthesis reactions, such as the nitration and bromination of various derivatives, playing a critical role in forming different organic compounds with potential applications in medicinal chemistry and material science (Khlebnikov & Kostikov, 1984).
Synthesis of Diamino Phenyl Ethanol
- Application : In the synthesis of 2-(2,5-diamino phenyl)ethanol, nitration of 3-fluorophenyl acetic acid (a related compound) is a crucial step. This synthesis pathway demonstrates the importance of nitrophenyl acetic acid derivatives in the production of compounds that may have significant pharmaceutical applications (Zhao De-feng, 2007).
Synthesis of Hypervalent Iodine Compounds
- Application : The nitro groups in compounds like o-nitroiodobenzene, which are structurally related to 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid, are crucial in stabilizing unique hypervalent iodine structures. These structures are used in the synthesis of complex organic molecules, demonstrating the broader utility of nitrophenyl derivatives in organic synthesis (Zhang et al., 2019).
Mechanism of Action
Mode of Action
It is known that the compound contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . These functional groups may interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
The compound “2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid” is used in organic synthesis and has been used as an herbicide . It is a precursor for many heterocycles . Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids . Both of these processes are useful in the synthesis of many biologically active molecules .
Result of Action
It is known that the compound is used in the synthesis of many biologically active molecules , suggesting that it may have significant effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-14(19)8-10-4-1-2-7-13(10)15(20)16-11-5-3-6-12(9-11)17(21)22/h1-7,9H,8H2,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNCPFWSAOSRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372222 | |
| Record name | 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126069-80-5 | |
| Record name | 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


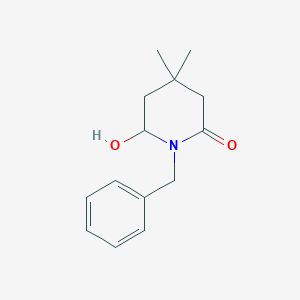
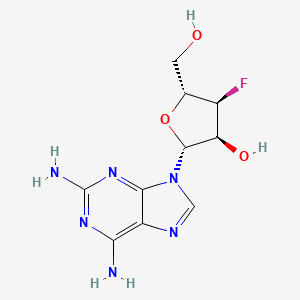
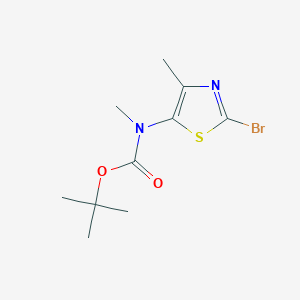

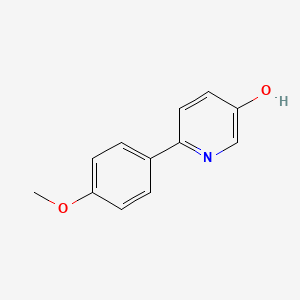
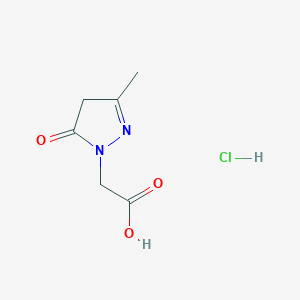
![8-methoxy-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B3046532.png)


